![molecular formula C20H19N3OS B2513229 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950424-97-2](/img/new.no-structure.jpg)

2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

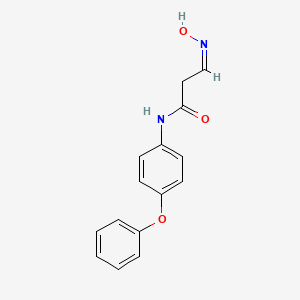

The compound “2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core, which is a type of fused ring system . The molecule also contains a dimethylamino group attached to a phenyl ring, and a thione group (C=S) attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including condensation reactions .Aplicaciones Científicas De Investigación

Catalyst-Free Synthesis

A notable study by Brahmachari and Nayek (2017) demonstrated a catalyst-free, one-pot three-component synthesis of a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This synthesis is highlighted for its mild reaction conditions, excellent yields, high atom economy, eco-friendliness, and easy product isolation, indicating its utility in creating pharmacologically interesting compounds without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017).

Antitubercular and Antimicrobial Activity

Kamdar et al. (2011) synthesized novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and demonstrated pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).

Apoptosis Induction

A study by Kemnitzer et al. (2004) identified a compound related to the chromene family as a potent apoptosis inducer through a novel cell- and caspase-based high-throughput screening assay. The compound was effective in inducing nuclear fragmentation, PARP cleavage, cell cycle arrest, and apoptosis in multiple human cell lines, indicating its potential as a future anticancer agent (Kemnitzer et al., 2004).

Photochromic and Redox Properties

Huang et al. (2007) synthesized 2H-pyrano[3,2-c]chromen-5-one derivatives and investigated their photochromic and redox properties. These properties were influenced by the substitution pattern on the aromatic ring, demonstrating the potential of these compounds in developing photoresponsive materials (Huang et al., 2007).

Antimicrobial, Antioxidant, and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues from 2-chloroquinoline-3-carbadehyde and pyrimidine amine, which were evaluated for their antimicrobial, antioxidant, and antitubercular activities. These observations suggest the potential of these compounds in designing further active antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that pyrimidine-based small molecules, which this compound is a part of, are a group of chemotherapeutic agents . These agents typically target specific enzymes or proteins involved in cell cycle progression, leading to apoptosis .

Mode of Action

It’s known that pyrimidine-based small molecules often work by inhibiting appropriate targets, thereby inducing apoptosis .

Biochemical Pathways

It’s known that pyrimidine-based small molecules can affect various biochemical pathways, leading to apoptosis .

Result of Action

It’s known that pyrimidine-based small molecules often induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

Direcciones Futuras

Propiedades

Número CAS |

950424-97-2 |

|---|---|

Fórmula molecular |

C20H19N3OS |

Peso molecular |

349.45 |

Nombre IUPAC |

2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |

Clave InChI |

YCESALLCJDLVQZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-ethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2513155.png)

![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)

![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2513163.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2513165.png)

![7-cinnamyl-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2513168.png)